molecular formula C19H22N6O2S B6542430 1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine CAS No. 1021217-21-9

1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine

Cat. No.: B6542430
CAS No.: 1021217-21-9
M. Wt: 398.5 g/mol
InChI Key: FDHMAAQSNORMPJ-UHFFFAOYSA-N
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Description

1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is a useful research compound. Its molecular formula is C19H22N6O2S and its molecular weight is 398.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 398.15249514 g/mol and the complexity rating of the compound is 647. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes current knowledge regarding its biological activity, including mechanisms of action, therapeutic potential, and relevant studies.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a tetrahydronaphthalene moiety linked to a sulfonamide group and a piperazine ring. Its molecular formula is C22H25FN2O4SC_{22}H_{25}FN_2O_4S, with a molecular weight of approximately 432.51 g/mol. The compound's structural complexity suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets involved in cellular signaling pathways. Notably, it has been reported to inhibit methionine aminopeptidase 2 (MetAP2), an enzyme implicated in tumor growth and angiogenesis. The inhibition of MetAP2 can lead to the suppression of cancer cell proliferation and induction of apoptosis.

Binding Properties

The binding affinity of the compound for MetAP2 has been quantified with an IC50 value of 19 nM at pH 7.4 and 22°C. This indicates a strong inhibitory effect that may translate into significant therapeutic benefits in oncology settings .

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance:

  • Cell Line Studies : In vitro assays on HT-29 colon cancer cells showed that the compound induces apoptosis through the mitochondrial pathway by upregulating pro-apoptotic proteins (Bax) and downregulating anti-apoptotic proteins (Bcl-2), leading to the activation of Caspase 3 .
  • Mechanistic Insights : The compound's mechanism involves disruption of the cell cycle and promotion of programmed cell death, making it a candidate for further development as an anticancer agent.

Neuropharmacological Potential

In addition to its anticancer properties, the compound has shown promise in neuropharmacology. Research indicates potential effects on neurotransmitter systems that could be beneficial in treating conditions such as anxiety and depression. However, detailed studies are required to elucidate these effects fully.

Case Studies and Research Findings

Several key studies have contributed to understanding the biological activity of this compound:

  • Antitumor Efficacy : A study published in Molecules highlighted the synthesis and evaluation of triazolo derivatives related to this compound, which exhibited potent anticancer activity against various tumor cell lines .
  • In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and pharmacodynamics of the compound. These studies are crucial for establishing dosage regimens and understanding potential side effects.
  • Comparative Analysis : A comparative study on similar compounds indicated that modifications in the piperazine ring significantly affect biological activity, suggesting avenues for optimizing efficacy through structural modifications .

Summary Table of Biological Activities

Activity Type Description Reference
AnticancerInduces apoptosis in HT-29 cells via mitochondrial pathway; inhibits MetAP2
NeuropharmacologicalPotential effects on neurotransmitter systems; requires further investigation
Binding AffinityIC50 = 19 nM for MetAP2 at pH 7.4

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to G336-0296 exhibit anticancer properties by inhibiting specific protein targets involved in cancer cell proliferation. For example, studies have shown that sulfonamide derivatives can inhibit methionine aminopeptidase 2 (METAP2), which is crucial for the growth of various tumors .

Antimicrobial Properties

The compound has demonstrated activity against several bacterial strains. Its structural features allow it to interact with bacterial enzymes and disrupt metabolic processes essential for bacterial survival. This makes it a candidate for developing new antibiotics against resistant strains .

Neurological Applications

Compounds with a similar structure have been investigated for their neuroprotective effects and potential use in treating neurodegenerative diseases. The ability of G336-0296 to cross the blood-brain barrier (predicted logBB -0.6826) suggests it may be effective in targeting neurological conditions .

Case Study 1: Anticancer Research

A study conducted on a derivative of G336-0296 showed significant inhibition of tumor growth in xenograft models. The compound was administered at varying doses, revealing an IC50 value of approximately 19 nM against METAP2, indicating potent activity against this target .

Case Study 2: Antimicrobial Testing

In vitro testing against Staphylococcus aureus and Escherichia coli demonstrated that G336-0296 possesses antimicrobial properties that could be harnessed for therapeutic purposes. The minimum inhibitory concentration (MIC) was determined to be effective at low concentrations, suggesting its potential as a lead compound for antibiotic development .

Properties

IUPAC Name

6-[4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2S/c26-28(27,17-6-5-15-3-1-2-4-16(15)13-17)24-11-9-23(10-12-24)19-8-7-18-21-20-14-25(18)22-19/h5-8,13-14H,1-4,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDHMAAQSNORMPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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